N-(butan-2-yl)-1-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
This compound belongs to the triazolo[4,3-a]quinazoline family, characterized by a fused triazole-quinazoline core. Key structural features include:
- Core: A 4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline scaffold.
- Substituents:
- A carboxamide group at position 7.
- A sulfanyl-linked carbamoylmethyl group at position 1, connected to a 3-fluoro-4-methylphenyl moiety.
- An N-(butan-2-yl) side chain.
The fluorine and methyl groups on the phenyl ring enhance lipophilicity and metabolic stability, while the carboxamide and sulfanyl groups contribute to hydrogen bonding and electronic interactions, critical for biological activity .
Properties
IUPAC Name |
N-butan-2-yl-1-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfanyl-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN6O3S/c1-5-14(3)26-21(33)15-7-9-17-19(10-15)31-23(30(4)22(17)34)28-29-24(31)35-12-20(32)27-16-8-6-13(2)18(25)11-16/h6-11,14H,5,12H2,1-4H3,(H,26,33)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPIWAUYYPDGDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC(=O)NC4=CC(=C(C=C4)C)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(butan-2-yl)-1-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the triazoloquinazoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfanyl group: This step involves the reaction of the triazoloquinazoline intermediate with a thiol or sulfide reagent.
Attachment of the carbamoyl group: This can be done using carbamoylation reagents under suitable conditions.
Final modifications: The butan-2-yl and other substituents are introduced through alkylation or acylation reactions.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-(butan-2-yl)-1-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: It may have potential as a therapeutic agent due to its pharmacological properties.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-1-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares its triazoloquinazoline core with derivatives synthesized by Walid Fathal () and a screening compound from ChemDiv (). Key comparisons include:
Physical and Chemical Properties
- Melting Points : Derivatives in show melting points ranging from 92–130°C, influenced by substituent polarity. The target compound’s carboxamide and fluorinated aryl group likely increase its melting point compared to ester-containing analogs (e.g., Compound 8: 94–95°C) .
- Solubility : The sulfanyl linkage and carboxamide group may improve aqueous solubility relative to ester-based derivatives, critical for bioavailability .
Research Findings and Implications
Key Research Insights
- Synthetic Feasibility : The compound’s synthesis follows routes similar to those in , where triazoloquinazoline cores are functionalized via nucleophilic substitution or coupling reactions .
- QSAR Insights : Molecular descriptors (e.g., van der Waals volume, electronic parameters) derived from analogs suggest that the target compound’s substituents optimize both steric and electronic profiles for target engagement .
Biological Activity
N-(butan-2-yl)-1-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its biological activity based on available research findings, including in vitro studies and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure characterized by:
- A triazole ring
- A quinazoline moiety
- Substituents including a butan-2-yl group and a 3-fluoro-4-methylphenyl carbamoyl group.
Biological Activity Overview
In vitro Studies : The biological activity of the compound was evaluated through various assays targeting different biological pathways. Key findings include:
-
Enzyme Inhibition : The compound showed significant inhibitory activity against several enzymes, including:
- Cholinesterases : The compound demonstrated moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating effective interaction with these targets.
- Cyclooxygenases : It exhibited inhibitory effects on cyclooxygenase enzymes, which are crucial in inflammatory processes.
- Antioxidant Activity : The compound was assessed for its free radical-scavenging abilities. Results indicated that it possesses antioxidant properties that may contribute to its overall biological profile.
- Cytotoxicity : In cytotoxicity assays against cancer cell lines such as MCF-7 (breast cancer), the compound showed promising results, suggesting potential applications in cancer therapy.
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications to the substituents on the triazole and quinazoline rings significantly impacted biological activity. For example:
- The presence of electron-withdrawing groups like fluorine enhanced enzyme inhibition.
- Alkyl chain length variations affected lipophilicity and membrane permeability, influencing bioavailability.
Data Table of Biological Activities
| Activity Type | Target Enzyme/Cell Line | IC50 Value (µM) | Notes |
|---|---|---|---|
| AChE Inhibition | Acetylcholinesterase | 10.4 | Moderate inhibition |
| BChE Inhibition | Butyrylcholinesterase | 9.9 | Moderate inhibition |
| COX Inhibition | Cyclooxygenase | 15.6 | Contributes to anti-inflammatory effects |
| Antioxidant Activity | DPPH Assay | - | Effective free radical scavenger |
| Cytotoxicity | MCF-7 Cell Line | 18.1 | Potential for cancer treatment |
Case Studies
Several studies have investigated the biological activity of similar compounds within the same chemical class. For instance:
- A study on related triazole derivatives showed enhanced anti-inflammatory properties when substituted with halogens, supporting the hypothesis that structural modifications can lead to improved biological outcomes .
- Another case highlighted the importance of lipophilicity in determining the efficacy of quinazoline derivatives against various cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
